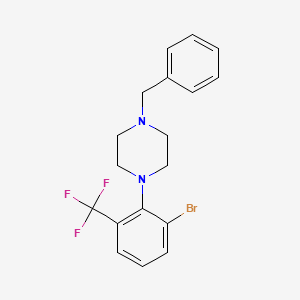

N-(2-Fluorophenyl)-1,3-propanesultam

Descripción general

Descripción

This would involve a basic introduction to the compound, including its molecular formula, structure, and any known uses or applications.

Synthesis Analysis

This would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or solvents used.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed.Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación

-

Synthesis and Quantum Chemical Studies

- Field : Organic Chemistry

- Application : N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine has been synthesized and characterized by single-crystal X-ray determination . The molecular structure, Mulliken atomic charges, molecular electrostatic potential, and chemical reactivity descriptors have been calculated using the DFT/B3LYP and HF methods with 6-311++G( d , p) .

- Method : The compound was prepared by refluxing a mixture of a solution containing 5-nitrothiophene-2-carboxyaldehyde and a solution containing 2-fluoroaniline in ethanol .

- Results : Calculated results show that density functional theory (DFT) at B3LYP/6-311++G ( d, p) level can well reproduce the structure of the title compound .

-

Synthesis of 1-(2-Fluorophenyl)pyrazoles

- Field : Organic Chemistry

- Application : 3-Arylsydnones bearing fluorine and bromine atoms on the benzene ring were synthesized from N-nitroso-2-fluorophenylglycines and characterized by NMR spectroscopy . These were employed further in synthesis of the corresponding 1-(2-fluorophenyl)pyrazoles by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as activated dipolarophile .

- Method : The sydnones as reaction intermediates were characterized by single crystal X-ray diffraction analysis showing interesting features such as halogen bonding as an important interaction in modeling the crystal structure .

- Results : The study resulted in the successful synthesis of 1-(2-fluorophenyl)pyrazoles .

-

Biological Activity

- Field : Biochemistry

- Application : N-(2-fluorophenyl)-4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide has been studied for its potential applications in scientific research. This compound has been shown to exhibit biological activity against certain types of cancer cells, as well as antibacterial and antifungal activity.

- Method : The specific methods of application or experimental procedures were not detailed in the source.

- Results : The compound demonstrated significant biological activity against certain types of cancer cells, and exhibited antibacterial and antifungal properties.

-

Synthesis of N-(2-Fluorophenyl)methanesulfonamide

- Field : Organic Chemistry

- Application : N-(2-Fluorophenyl)methanesulfonamide is a compound with the molecular formula C7H8FNO2S . It has potential applications in various fields of chemistry due to its unique structure .

- Method : The specific methods of synthesis or experimental procedures were not detailed in the source .

- Results : The compound has been successfully synthesized and characterized .

-

Synthesis of N-(2-Fluorophenyl)-2-hydroxy-N-methylpropionamide

- Field : Organic Chemistry

- Application : N-(2-Fluorophenyl)-2-hydroxy-N-methylpropionamide is a compound with the molecular formula C10H12FNO2 . It has potential applications in various fields of chemistry due to its unique structure .

- Method : The specific methods of synthesis or experimental procedures were not detailed in the source .

- Results : The compound has been successfully synthesized and characterized .

- Synthesis of N-(2-Fluorophenyl)-1-(5-Nitrothiophen-2-yl)methanimine

- Field : Organic Chemistry

- Application : N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine has been synthesized and characterized by single-crystal X-ray determination . The molecular structure, Mulliken atomic charges, molecular electrostatic potential, and chemical reactivity descriptors have been calculated using the DFT/B3LYP and HF methods with 6-311++G( d , p) basis set .

- Method : The compound was prepared by refluxing a mixture of a solution containing 5-nitrothiophene-2-carboxyaldehyde and a solution containing 2-fluoroaniline in ethanol .

- Results : Calculated results show that density functional theory (DFT) at B3LYP/6-311++G ( d, p) level can well reproduce the structure of the title compound .

Safety And Hazards

This would involve studying the compound’s toxicity and any risks associated with handling or disposing of it.

Direcciones Futuras

This would involve discussing potential future research directions, such as new synthetic methods, applications, or studies to further understand the compound’s properties or mechanism of action.

Please note that this is a general outline and the specific details would depend on the particular compound and the available research. If you have a specific compound in mind, I would recommend consulting the primary scientific literature or a trusted database for more detailed information.

Propiedades

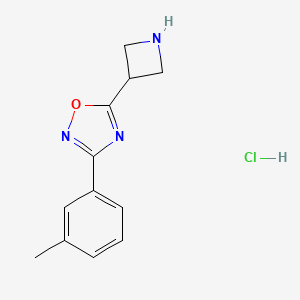

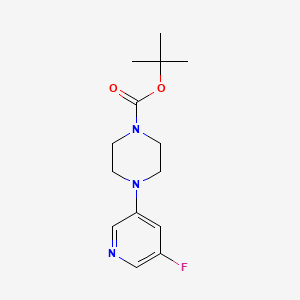

IUPAC Name |

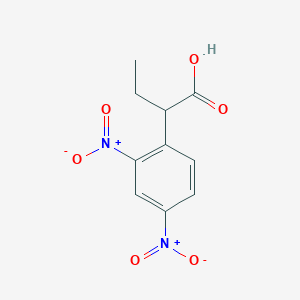

2-(2-fluorophenyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2S/c10-8-4-1-2-5-9(8)11-6-3-7-14(11,12)13/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIJXTANDAIYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Fluorophenyl)-1,3-propanesultam | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.